DMSO Solubility: Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc vs. PEG4 and PEG1-Boc Analogs
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc exhibits a DMSO solubility of 100 mg/mL (157.56 mM) under ultrasonic conditions . In contrast, the closely related PEG4 variant Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride demonstrates a DMSO solubility of only 50 mg/mL , while the 4-position substituted analog Thalidomide-4-NH-PEG1-NH-Boc reaches a maximum of 10 mM in DMSO . The target compound thus provides >1.5-fold higher mass solubility and >15-fold higher molar solubility relative to the PEG1-Boc comparator.
| Evidence Dimension | DMSO solubility |
|---|---|
| Target Compound Data | 100 mg/mL (157.56 mM) with sonication |
| Comparator Or Baseline | Thalidomide-O-amido-PEG4-C2-NH2 HCl: 50 mg/mL; Thalidomide-4-NH-PEG1-NH-Boc: 10 mM |
| Quantified Difference | 2-fold mass solubility vs. PEG4; >15-fold molar solubility vs. PEG1-Boc |
| Conditions | DMSO, ultrasonic assistance, ambient temperature |
Why This Matters
Higher DMSO solubility enables preparation of concentrated stock solutions (≥50–100 mM) for high-throughput PROTAC library screening and in vitro assays without precipitation or vehicle toxicity issues.
